![molecular formula C13H27N3 B3123981 [3-(4-环己基哌嗪-1-基)丙基]胺 CAS No. 314241-29-7](/img/structure/B3123981.png)

[3-(4-环己基哌嗪-1-基)丙基]胺

描述

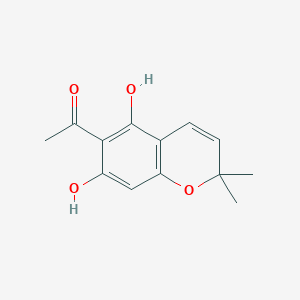

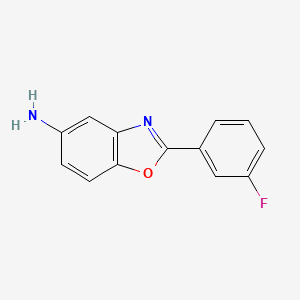

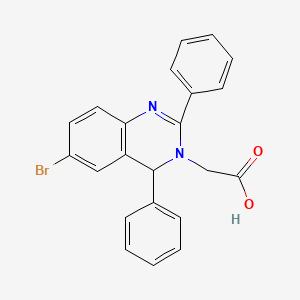

“[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine”, also known as CPP, is a compound that has shown great potential in various fields of research and industry. It has a molecular formula of C13H27N3 and a molecular weight of 225.37 .

Synthesis Analysis

The synthesis of compounds similar to CPP has been reported in the literature . For instance, the synthesis of two new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine, respectively, has been described .Molecular Structure Analysis

The molecular structure of CPP consists of a cyclohexyl group attached to a piperazine ring via a propyl linker . The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Physical and Chemical Properties Analysis

CPP has a predicted boiling point of 336.4±10.0 °C and a predicted density of 0.995±0.06 g/cm3 . Its pKa value is predicted to be 10.39±0.10 .科学研究应用

Sigma 受体亲和性和活性

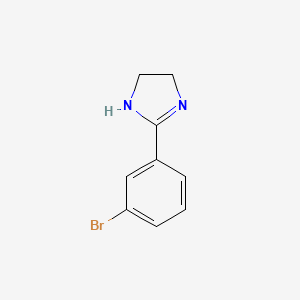

- 一项研究探讨了哌嗪 N 原子对 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 类似物中的 sigma 受体亲和性和活性的重要性,揭示了两个碱性 N 原子确保了更好的 sigma 受体结合。一些衍生物显示出作为 sigma 受体激动剂的潜力,表明了潜在的抗肿瘤和 PET 诊断应用 (Berardi 等,2009)。

抗癌活性

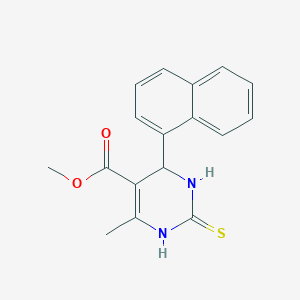

- 一项研究合成了结构中包含 [3-(4-环己基哌嗪-1-基)丙基]胺元素的新型化合物,并评估了它们的抗癌活性。一些化合物对结肠癌和肝癌细胞系表现出有希望的活性 (Gomha 等,2015)。

金属离子和氨基酸的荧光探针

- 开发了含有环己基哌嗪衍生物的新型聚噻吩基共轭聚合物,作为金属离子和氨基酸的荧光探针。这些聚合物表现出高选择性和灵敏性,特别是对 Hg2+ 和 Cu2+ (Guo 等,2014)。

合成和抗菌活性

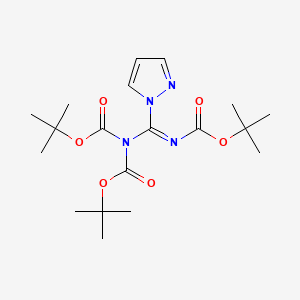

- 对新型 4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮衍生物的研究,其结构与 [3-(4-环己基哌嗪-1-基)丙基]胺相关,证明了显着的抗菌和抗真菌活性。这表明在抗菌应用中具有潜在用途 (Mandala 等,2013)。

化学合成中的催化剂

- 合成了涉及环己基哌嗪衍生物的胺模板化开架钒 (III) 亚磷酸盐,并显示出作为选择性氧化反应的多相催化剂的潜力。这表明在化学合成和工业过程中的应用 (Orive 等,2013)。

聚合物材料的改性

- 一项关于用包括环己基哌嗪衍生物在内的各种胺化合物改性的辐射诱导聚乙烯醇/丙烯酸水凝胶的研究,强调了创造具有增加的热稳定性以及有希望的抗菌和抗真菌活性的胺处理聚合物的潜力。这表明在医学和材料科学领域中的应用 (Aly & El-Mohdy,2015)。

作用机制

Target of Action

The primary target of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is the sigma-2 receptor . Sigma-2 receptors are proteins that are found in high densities in various types of tumors and play a significant role in cell proliferation and survival .

Mode of Action

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine acts as an agonist at the sigma-2 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the sigma-2 receptor, activating it .

Biochemical Pathways

It is known that sigma-2 receptor agonists can induceapoptosis (programmed cell death) in cancer cells . This suggests that the compound may affect pathways related to cell survival and death.

Result of Action

As a sigma-2 receptor agonist, [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine exhibits antineoplastic and anti SARS-CoV-2 activities . Antineoplastic activity refers to the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor), which is a critical property for potential cancer therapies. The compound’s anti SARS-CoV-2 activity suggests it may have potential in the treatment or prevention of COVID-19 .

属性

IUPAC Name |

3-(4-cyclohexylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h13H,1-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWWVOPEVJJMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

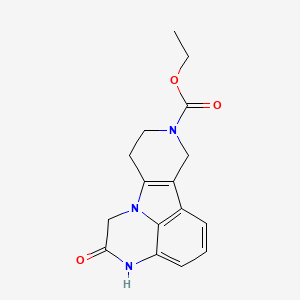

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

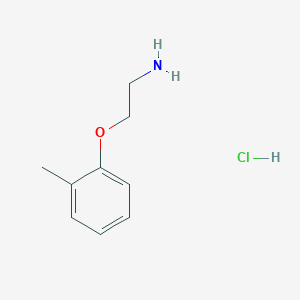

![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3123900.png)

![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)

![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)

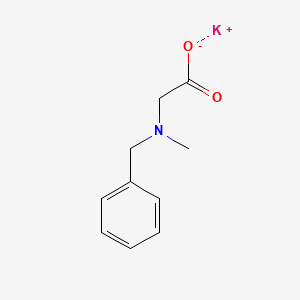

![Methyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B3123941.png)